



# Application Notes and Protocols: ICG-Tetrazine for PET Imaging Applications

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### Introduction

The use of bioorthogonal chemistry has revolutionized the field of molecular imaging and targeted drug delivery. The inverse-electron-demand Diels-Alder (IEDDA) reaction between a tetrazine (Tz) and a strained trans-cyclooctene (TCO) is a cornerstone of this approach, prized for its exceptionally fast reaction kinetics and high specificity in complex biological environments.[1][2][3] This has led to the development of pretargeted positron emission tomography (PET) imaging strategies that decouple the targeting vector from the radiolabel, offering significant advantages over traditional radioimmunoconjugates.[4][5]

This document provides detailed application notes and protocols for the use of tetrazine conjugates in PET imaging. While the specific use of an Indocyanine Green (ICG)-Tetrazine conjugate for PET imaging is a novel concept with limited direct literature, the principles and protocols outlined here for radiolabeled tetrazines are directly applicable. The incorporation of ICG, a near-infrared fluorescent dye, would create a powerful dual-modality imaging agent for both fluorescence-guided surgery and deep-tissue PET imaging.

## **Principle of Pretargeted PET Imaging**

The pretargeting strategy involves a two-step process that separates the slow pharmacokinetics of a targeting molecule (e.g., an antibody) from the rapid clearance of a small-molecule radiotracer.



- Step 1: Targeting. A targeting vector, typically a monoclonal antibody (mAb) modified with a trans-cyclooctene (TCO) moiety, is administered to the subject. This mAb-TCO conjugate is allowed to accumulate at the target site (e.g., a tumor) and clear from the bloodstream over a period of 24 to 48 hours.
- Step 2: Imaging. A small, radiolabeled tetrazine molecule is then injected. This molecule
  rapidly circulates throughout the body and undergoes a highly specific "click" reaction with
  the TCO-modified antibody at the target site. The unreacted radiolabeled tetrazine is quickly
  cleared from the body through renal or hepatobiliary excretion, leading to high tumor-tobackground contrast images in a short time frame.

This approach allows for the use of short-lived PET isotopes like Gallium-68 (<sup>68</sup>Ga) and Fluorine-18 (<sup>18</sup>F), which would otherwise be incompatible with the long biological half-life of intact antibodies. This significantly reduces the radiation dose to the patient compared to directly labeled antibodies with long-lived isotopes like Zirconium-89 (<sup>89</sup>Zr).

### **Quantitative Data Summary**

The following tables summarize key quantitative data from preclinical studies involving radiolabeled tetrazines for pretargeted PET imaging.

Table 1: Radiolabeling Efficiency and Purity



| Radiotrac<br>er  | Radionuc<br>lide | Chelator/<br>Prostheti<br>c Group | Radioche<br>mical<br>Yield<br>(Decay-<br>Corrected<br>) | Radioche<br>mical<br>Purity | Specific<br>Activity  | Referenc<br>e(s) |
|--|------------------|-----------------------------------|---|-----------------------------|-----------------------|------------------|
| Tz-PEG11-<br>Al[ <sup>18</sup> F]-<br>NOTA             | <sup>18</sup> F  | Al[ <sup>18</sup> F]-<br>NOTA     | 54–65%  | >96%                        | 21.4–26.7<br>GBq/μmol |                  |
| <sup>64</sup> Cu-Tz-<br>Bn-NOTA                        | <sup>64</sup> Cu | NOTA                              | >90%  | >99%                        | Not<br>Reported       | -                |
| [ <sup>18</sup> F]FDG-<br>Tz                           | <sup>18</sup> F  | [ <sup>18</sup> F]FDG             | 6.5 ± 3.6%  | >99%                        | Not<br>Reported       | _                |
| [ <sup>68</sup> Ga]Ga-<br>THP-Tz                       | <sup>68</sup> Ga | THP                               | >95%  | >98%                        | Not<br>Reported       | _                |
| [ <sup>68</sup> Ga]Ga-<br>DOTA-<br>PEG11-Tz            | <sup>68</sup> Ga | DOTA                              | Not<br>Reported   | >95%                        | Not<br>Reported       |                  |
| <sup>64</sup> Cu-Tz-<br>SarAr                          | <sup>64</sup> Cu | SarAr                             | >90%  | >99%                        | Not<br>Reported       | -                |
| [ <sup>89</sup> Zr]Zr-<br>DFO-<br>PEG <sub>5</sub> -Tz | <sup>89</sup> Zr | DFO                               | Not<br>Reported   | Not<br>Reported             | Not<br>Reported       |                  |

Table 2: In Vivo Tumor Uptake and Biodistribution



| Radiotracer<br>/Pretargetin<br>g System                   | Tumor<br>Model                 | Tumor<br>Uptake<br>(%ID/g) | Time Point<br>(post-<br>injection of<br>Tz) | Tumor-to-<br>Muscle<br>Ratio | Reference(s |
|---|--------------------------------|----------------------------|---|------------------------------|-------------|
| Al[18F]NOTA-<br>labeled<br>tetrazine /<br>5B1-TCO         | BxPC3<br>pancreatic<br>cancer  | 6.4                        | 4 h   | Not Reported                 |             |
| <sup>64</sup> Cu-Tz-Bn-<br>NOTA / A33-<br>TCO             | SW1222<br>colorectal<br>cancer | 4.1 ± 0.3                  | 12 h  | 27.0 ± 7.4                   |             |
| [ <sup>68</sup> Ga]3 /<br>CC49-TCO                        | LS174T<br>colorectal<br>cancer | 2.1 ± 0.1                  | 2 h   | Not Reported                 |             |
| 64Cu-Tz-<br>SarAr /<br>sshuA33-<br>PEG <sub>12</sub> -TCO | SW1222<br>colorectal<br>cancer | 6.7 ± 1.7                  | 1 h   | 21.5 ± 5.6 (at<br>24 h)      |             |
| [89Zr]Zr-DFO-<br>PEG5-Tz /<br>U36-TCO                     | HNSCC (VU-<br>SCC-OE)          | 1.5 ± 0.2                  | 72 h  | Not Reported                 |             |

### **Experimental Protocols**

# Protocol 1: General Radiolabeling of a DOTA-Tetrazine Conjugate with Gallium-68

This protocol describes a general method for the radiolabeling of a DOTA-functionalized tetrazine with <sup>68</sup>Ga.

#### Materials:

• DOTA-Tetrazine conjugate (e.g., DOTA-PEG11-Tz)



- 68GaCl₃ eluted from a 68Ge/68Ga generator in 0.1 M HCl
- Sodium acetate buffer (1 M, pH 4.5)
- Sterile water for injection
- C18 Sep-Pak cartridge
- Ethanol
- Saline
- Radio-TLC or radio-HPLC system for quality control

#### Procedure:

- Elute the <sup>68</sup>Ge/<sup>68</sup>Ga generator with 0.1 M HCl to obtain <sup>68</sup>GaCl<sub>3</sub>.
- In a sterile reaction vial, add 5-10 nmol of the DOTA-Tetrazine conjugate dissolved in sterile water.
- Add the <sup>68</sup>GaCl₃ eluate (approximately 1-2 mL) to the reaction vial.
- Adjust the pH of the reaction mixture to 4.0-4.5 by adding sodium acetate buffer.
- Incubate the reaction mixture at 95°C for 10 minutes.
- Allow the reaction to cool to room temperature.
- Perform quality control using radio-TLC or radio-HPLC to determine the radiochemical purity.
- For purification, activate a C18 Sep-Pak cartridge by washing with ethanol (5 mL) followed by sterile water (10 mL).
- Load the reaction mixture onto the C18 cartridge.
- Wash the cartridge with sterile water (10 mL) to remove unreacted <sup>68</sup>Ga.
- Elute the final product, [68Ga]Ga-DOTA-Tetrazine, with a small volume of ethanol (0.5-1 mL).



 Evaporate the ethanol under a stream of nitrogen and reconstitute the final product in sterile saline for injection.

## Protocol 2: Pretargeted PET Imaging in a Xenograft Mouse Model

This protocol outlines a general procedure for in vivo pretargeted PET imaging.

#### Materials:

- Tumor-bearing mice (e.g., athymic nude mice with subcutaneous xenografts)
- TCO-modified monoclonal antibody (e.g., A33-TCO)
- Radiolabeled tetrazine (e.g., <sup>64</sup>Cu-Tz-Bn-NOTA)
- PET/CT scanner
- Anesthesia (e.g., isoflurane)
- Sterile saline for injection

#### Procedure:

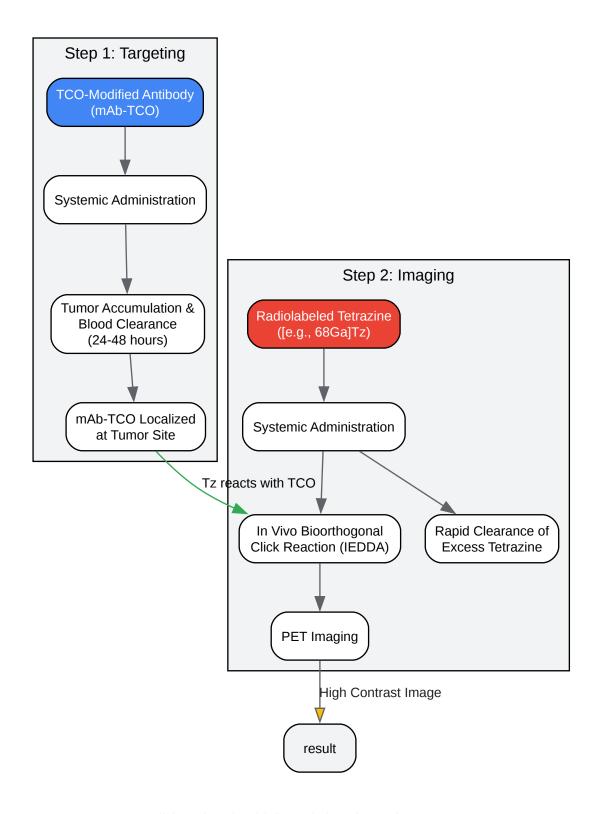
- Antibody Administration: Inject the mice with the TCO-modified antibody (e.g., 100  $\mu$ g of A33-TCO) via the tail vein.
- Accumulation Period: Allow the antibody to accumulate at the tumor and clear from circulation for 24 to 48 hours. The optimal time interval should be determined empirically for each antibody.
- Radiotracer Administration: Anesthetize the mice and inject the radiolabeled tetrazine (e.g., 10-12 MBq of <sup>64</sup>Cu-Tz-Bn-NOTA) via the tail vein.
- PET/CT Imaging: Acquire static or dynamic PET scans at various time points post-injection
  of the radiotracer (e.g., 1, 4, 12, and 24 hours). A CT scan should be acquired for anatomical
  co-registration.



- Image Analysis: Reconstruct and analyze the PET images to determine the biodistribution of the radiotracer and quantify tumor uptake (%ID/g).
- (Optional) Ex Vivo Biodistribution: After the final imaging session, euthanize the mice and harvest major organs and tumors. Weigh the tissues and measure the radioactivity using a gamma counter to confirm the imaging data.

# Visualizations Pretargeted PET Imaging Workflow



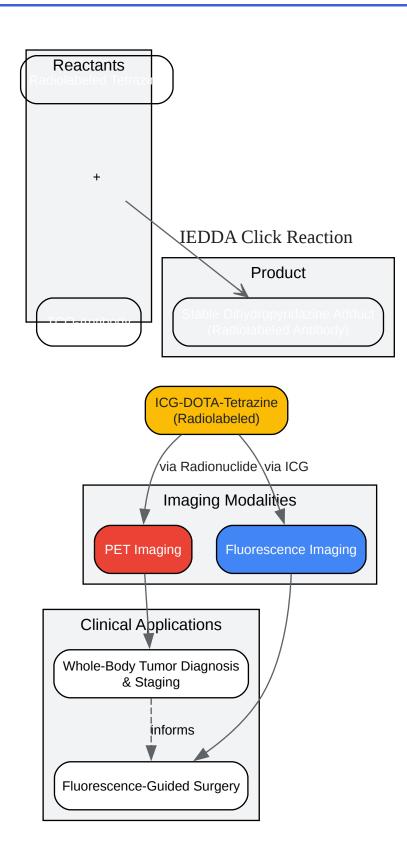


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Caption: Workflow of the two-step pretargeted PET imaging strategy.

## **IEDDA** Bioorthogonal Reaction





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